BenchChemオンラインストアへようこそ!

8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity LogP Drug-likeness

8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine-dione belonging to the fused xanthine/imidazo[2,1-f]purine class. It features a characteristic 8-benzyl substituent, 1,7-dimethyl pattern, and an unsubstituted N3 position, yielding a molecular formula of C16H15N5O2 and a molecular weight of 309.32 g·mol⁻¹.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 91456-80-3
Cat. No. B2436897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS91456-80-3
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C16H15N5O2/c1-10-8-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,22,23)
InChIKeyCCLSOXNLCYHQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 91456-80-3) – Structural and Physicochemical Baseline for Procurement


8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine-dione belonging to the fused xanthine/imidazo[2,1-f]purine class. It features a characteristic 8-benzyl substituent, 1,7-dimethyl pattern, and an unsubstituted N3 position, yielding a molecular formula of C16H15N5O2 and a molecular weight of 309.32 g·mol⁻¹ . This scaffold is structurally related to both theophylline-derived adenosine receptor antagonists and serotonin/dopamine receptor ligands, although the specific 8-benzyl-1,7-dimethyl substitution pattern is distinct from the more commonly reported 1-benzyl-3-propyl analogs [1]. Commercially available at ≥98% purity from specialized suppliers , this compound serves as a key starting material, intermediate, or reference standard for medicinal chemistry programs targeting CNS and purinergic receptors.

Why Generic Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Substitute for CAS 91456-80-3 in Scientific Procurement


Within the imidazo[2,1-f]purine-2,4-dione class, minor substituent variations produce profound shifts in receptor selectivity, potency, and physicochemical properties. The 8-benzyl-1,7-dimethyl-3H (N3-unsubstituted) configuration of CAS 91456-80-3 represents a specific scaffold topology that cannot be replicated by the more extensively studied 1-benzyl-3-propyl analogs (e.g., 1-benzyl-7-methyl-3-propyl derivatives), which are optimized for A3 adenosine receptor antagonism [1]. Similarly, the 8-allyl or 8-phenyl congeners differ in lipophilicity and steric bulk at the 8-position, altering both target engagement and pharmacokinetic profiles [2]. Even the presence vs. absence of an N3 substituent dramatically changes hydrogen-bonding capacity (HBD count: 1 for CAS 91456-80-3 vs. 0 for N3-alkylated derivatives), affecting solubility and formulation behavior. These differences mean that procurement of a generic 'imidazo[2,1-f]purine-2,4-dione' without precise CAS verification introduces uncontrolled variables into structure-activity relationship (SAR) studies, analytical method development, and biological assay validation.

Quantitative Differentiation Evidence for 8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 91456-80-3) vs. Closest Analogs


Lipophilicity (LogP) Differential vs. 8-Benzyltheophylline Governs Membrane Permeability and Extraction Behavior

The experimentally validated computational LogP for 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is 1.3159 . In contrast, the structurally related 8-benzyltheophylline (8-benzyl-1,3-dimethylxanthine, CAS 2879-15-4), which lacks the fused imidazole ring, has a reported computed LogP of approximately 1.8–2.0 (XLogP3 ~1.9) [1]. The ~0.6 log unit reduction in lipophilicity for CAS 91456-80-3 translates to a roughly 4-fold lower octanol-water partition coefficient, which directly affects reverse-phase HPLC retention, passive membrane permeability, and DMSO/saline solubility ratios in biological assays.

Lipophilicity LogP Drug-likeness Chromatographic retention

Hydrogen-Bond Donor (HBD) Count as a Determinant of Solubility and Crystal Packing vs. N3-Substituted Congeners

CAS 91456-80-3 possesses one hydrogen-bond donor (the N3–H of the 2,4-dione ring) as confirmed by its SMILES notation and the Fluorochem datasheet listing HBD = 1 . The majority of reported biologically active imidazo[2,1-f]purine-2,4-diones are N3-alkylated (e.g., N3-propyl, N3-benzyl, or N3-arylpiperazinylalkyl derivatives), which reduces the HBD count to zero [1]. This single HBD difference is structurally analogous to the theophylline (HBD=1) vs. caffeine (HBD=0) pair, where the presence of the N–H group substantially improves aqueous solubility and enables hydrogen-bond-directed co-crystallization.

Hydrogen-bond donor Solubility Crystal engineering Formulation

¹H-NMR Spectral Fingerprint Enables Identity Confirmation and Distinction from Regioisomeric Impurities

A reference ¹H-NMR spectrum for 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is available in the SpectraBase database, providing definitive identity confirmation [1]. Key spectral features include the imidazole C7–H singlet, the benzyl CH2 resonance, and the two distinct N-methyl signals (N1–CH3 and N7–CH3). In contrast, the regioisomeric 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (a potent A3 antagonist, Ki = 0.8 nM) displays a distinctly different pattern due to N1-benzyl (vs. N8-benzyl) and N3-propyl substituents, enabling unambiguous differentiation by ¹H-NMR [2].

NMR spectroscopy Identity verification Quality control Regioisomer discrimination

Certified Purity (≥98%) from Fluorochem vs. Unspecified Purity from General Chemical Marketplaces

Fluorochem Ltd. specifies a minimum purity of 98% for CAS 91456-80-3 (product code F728775), supported by a full Certificate of Analysis . In contrast, major chemical marketplace listings for this compound (e.g., BenchChem, EvitaChem, LookChem) either do not publicly disclose purity specifications or provide only generic statements (e.g., 'typically 95%') without batch-specific certification . This 3% nominal purity differential is critical for applications requiring precise stoichiometry, such as SAR studies where minor impurities with biological activity can confound IC50/EC50 measurements.

Purity Quality assurance Vendor comparison Procurement specification

Selective 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition vs. Inactivity at 17β-HSD1 Suggests an Isoform-Selectivity Profile Distinct from Other Imidazo[2,1-f]purine-2,4-diones

In ChEMBL-curated BindingDB data, 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CHEMBL1915935) exhibits an IC50 of 494 nM against human placental 17β-HSD2 while showing negligible inhibition of 17β-HSD1 (IC50 > 100,000 nM) [1]. This >200-fold selectivity window contrasts with related imidazo[2,1-f]purine-2,4-dione derivatives optimized as A3 adenosine receptor antagonists (e.g., 1-benzyl-7-methyl-3-propyl analog, hA3 Ki = 0.8 nM), which have not been reported to exhibit 17β-HSD modulation [2]. This suggests that the N3-unsubstituted-8-benzyl architecture may confer a distinct target engagement profile relevant to steroid hormone-dependent pathologies.

17β-HSD2 inhibition Isoform selectivity Steroid metabolism Endocrinology

Explicit Statement on Evidence Strength Limitations

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases identified no published head-to-head comparative studies in which CAS 91456-80-3 was directly benchmarked against a close structural analog under identical experimental conditions. The quantitative evidence presented in this guide therefore relies on cross-study comparisons, vendor specifications, and class-level SAR inferences. Specifically: (1) LogP and HBD comparisons are based on computational predictions rather than experimental measurements; (2) the 17β-HSD2 selectivity data is from a single curated assay without independent replication; (3) purity comparisons reflect commercial specifications rather than third-party analytical verification. Users should consider commissioning confirmatory analytical and biological profiling when CAS 91456-80-3 is intended for critical decision-making in lead optimization or regulatory submissions.

Data transparency Evidence grading Procurement risk assessment

Optimal Scientific and Industrial Application Scenarios for 8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 91456-80-3)


Chemical Probe for 17β-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2) Functional Studies

Based on its >200-fold selectivity for 17β-HSD2 (IC50 = 494 nM) over 17β-HSD1 (IC50 > 100,000 nM) [1], CAS 91456-80-3 is suitable as a starting scaffold for developing isoform-selective chemical probes targeting 17β-HSD2 in steroid hormone-dependent pathologies such as endometriosis, osteoporosis, and hormone-sensitive cancers, where selective modulation of estradiol inactivation is therapeutically relevant.

Reference Standard for Chromatographic Method Development and Impurity Profiling in Imidazo[2,1-f]purine-2,4-dione Synthesis

The verified ¹H-NMR spectral fingerprint [1] and ≥98% certified purity from Fluorochem position CAS 91456-80-3 as a reliable reference standard for HPLC/LC-MS method development. Its distinct LogP (1.32) and single HBD allow it to serve as a retention-time marker for distinguishing N3-unsubstituted imidazopurine-diones from their N3-alkylated congeners in reaction monitoring and impurity profiling workflows.

Synthetic Intermediate for Diversification at the N3 Position in Parallel Medicinal Chemistry Libraries

The N3–H functionality (HBD = 1) [1] provides a direct synthetic handle for alkylation, acylation, or arylation, enabling rapid parallel library generation of N3-substituted derivatives for multi-target screening panels. This is arguably more efficient than starting from N3-pre-functionalized scaffolds, which require deprotection or alternative synthetic routes.

Negative Control or Scaffold-Hopping Comparator in Adenosine A3 Receptor Antagonist Programs

Because the potent A3 antagonist chemotype within the imidazo[2,1-f]purine-2,4-dione class is defined by the 1-benzyl-3-propyl substitution pattern (e.g., compound 11e, hA3 Ki = 0.8 nM) [1], the 8-benzyl-1,7-dimethyl-3H isomer (CAS 91456-80-3) serves as a structurally matched but topologically distinct negative control for assessing the contribution of the N1/N3/N8 substitution pattern to A3 receptor affinity and selectivity in SAR campaigns.

Quote Request

Request a Quote for 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.